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Compound of Interest

4-(4-Methoxyphenyl)butan-1-
Compound Name:
amine

cat. No.: B1589629

An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of 4-(4-
Methoxyphenyl)butan-1-amine

Foreword

As a foundational scaffold in medicinal chemistry and organic synthesis, 4-(4-
Methoxyphenyl)butan-1-amine presents a unique combination of structural features: a
terminal primary amine offering a reactive handle for derivatization, a flexible butyl linker
allowing for conformational adaptability, and a methoxy-substituted phenyl ring that modulates
electronic properties and metabolic stability. This guide provides a comprehensive exploration
of this molecule, moving from its core structural attributes to its synthesis and detailed
analytical characterization. The methodologies and insights presented herein are curated for
researchers, scientists, and drug development professionals, emphasizing not just the
procedural steps but the underlying chemical principles that govern them.

Molecular Architecture and Physicochemical
Properties

4-(4-Methoxyphenyl)butan-1-amine (CAS: 72457-26-2) is an organic compound with the
molecular formula C11H17NO.[1][2] Its structure is characterized by three key functional regions,
each contributing distinct properties that are valuable in the design of more complex molecules.
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e The 4-Methoxyphenyl Group: This aromatic system consists of a benzene ring substituted
with a methoxy (-OCHs) group at the para-position. The methoxy group is an electron-
donating group, which influences the reactivity of the aromatic ring and can participate in
hydrogen bonding. In a drug development context, this moiety is often explored for its ability
to fine-tune binding interactions and improve pharmacokinetic profiles.[3]

» The Butyl Chain: A four-carbon aliphatic chain links the aromatic ring to the amine. This linker
provides significant conformational flexibility, allowing the molecule to adopt various spatial
orientations. This is a critical feature for optimizing the binding of a molecule to a biological
target, such as an enzyme's active site.

e The Primary Amine (-NHz): The terminal amino group is a primary nucleophile and a base.
This functional group serves as a key point for chemical modification, enabling the
construction of amides, sulfonamides, and other derivatives through well-established
synthetic transformations.[4]

A diagrammatic breakdown of the molecule's structure highlights these distinct components.
Caption: Key functional components of 4-(4-Methoxyphenyl)butan-1-amine.

Physicochemical Data Summary

Property Value Source
Molecular Formula C11H17NO [1][5]
Molecular Weight 179.26 g/mol [5]1[6]

| CAS Number | 72457-26-2 |[2][6] |

Synthesis Pathway: Reductive Amination Approach

The synthesis of 4-(4-Methoxyphenyl)butan-1-amine can be efficiently achieved through a
multi-step process starting from 4-methoxybenzyl alcohol. This pathway involves oxidation, a
carbon-carbon bond-forming reaction, and a final reduction step. The choice of this route is
based on the commercial availability of starting materials and the reliability of each
transformation.
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Caption: A multi-step synthesis workflow for 4-(4-Methoxyphenyl)butan-1-amine.

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/product/b1589629?utm_src=pdf-body-img
https://www.benchchem.com/product/b1589629?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: Synthesis via 4-(4-
Methoxyphenyl)butan-2-one

This protocol details the final reductive amination step, a robust method for converting ketones
to amines. The Leuckart-Wallach reaction is chosen for its effectiveness in this transformation
using readily available reagents.

Objective: To synthesize 4-(4-Methoxyphenyl)butan-1-amine from 4-(4-Methoxyphenyl)butan-
2-one.

Materials:

4-(4-Methoxyphenyl)butan-2-one (1 equiv.)

Ammonium formate (3-4 equiv.)

Formic acid (excess)

Dichloromethane (DCM)

1 M Hydrochloric acid (HCI)

1 M Sodium hydroxide (NaOH)

Anhydrous magnesium sulfate (MgSQOa)

Deionized water

Procedure:

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, combine 4-(4-methoxyphenyl)butan-2-one (1 equiv.) and ammonium formate (3
equiv.).

o Addition of Reagent: Slowly add formic acid to the mixture. The reaction is exothermic and
will begin to bubble. Continue adding formic acid until the mixture is a stirrable slurry.
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o Reflux: Heat the reaction mixture to reflux (approx. 160-180 °C) and maintain for 4-6 hours.
Progress can be monitored by Thin Layer Chromatography (TLC).

o Expertise & Experience:The Leuckart-Wallach reaction proceeds via the formation of a
formyl-protected amine intermediate. The high temperature is necessary to drive the
dehydration and hydride transfer steps. Ammonium formate serves as the source of both
ammonia and the hydride.

o Workup - Acidification: After cooling to room temperature, slowly add 1 M HCI to the reaction
mixture until it is acidic (pH 1-2). This step hydrolyzes the intermediate N-formyl amine and
protonates the product, rendering it water-soluble.

o Extraction (Organic Wash): Transfer the acidic agueous mixture to a separatory funnel and
wash with dichloromethane (2 x 50 mL) to remove any unreacted ketone and non-basic
impurities. Discard the organic layers.

o Workup - Basification: Carefully basify the aqueous layer with 1 M NaOH until pH 12-14. This
deprotonates the ammonium salt of the product, regenerating the free amine which is soluble
in organic solvents.

o Extraction (Product): Extract the product from the basic aqueous layer with dichloromethane
(3x 75 mL).

e Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSOa, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator to yield the
crude product.

o Trustworthiness:This acid/base extraction procedure is a self-validating system. Only the
basic amine product will move from the aqueous to the organic phase during the final
extraction, ensuring a high degree of purification from neutral or acidic side products.

 Purification: The crude product can be further purified by column chromatography on silica
gel or by vacuum distillation to yield 4-(4-Methoxyphenyl)butan-1-amine as a clear oil.

Structural Elucidation and Analytical
Characterization
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Confirming the identity and purity of the synthesized compound is paramount. A combination of
spectroscopic techniques provides a complete picture of the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. As a
primary amine, the compound exhibits characteristic N-H stretching vibrations.

Expected IR Absorption Bands

Wavenumber . . . L

(cm-?) Vibration Type Functional Group Significance
Two distinct bands
are expected for
the symmetric and

3400-3250 N-H Stretch Primary Amine asymmetric
stretches, a
hallmark of a
primary amine.[7]

Indicates the
3050-3000 C-H Stretch Aromatic Ring presence of sp?
hybridized C-H bonds.

Indicates the
2950-2850 C-H Stretch Alkyl Chain presence of sp?3
hybridized C-H bonds.

A scissoring vibration
1650-1580 N-H Bend Primary Amine characteristic of the -
NHz group.[7]

Strong absorptions
1610, 1510 C=C Stretch Aromatic Ring confirming the

benzene ring.

Strong, characteristic
1250 C-O Stretch Aryl Ether stretch for the Ar-O-
CHs system.
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| 12501020 | C-N Stretch | Aliphatic Amine | Confirms the presence of the carbon-nitrogen
bond.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

Predicted *H NMR Spectral Data (in CDCls, 400 MHz)
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Chemical Shift

Multiplicity
(3, ppm)

~7.10 d

Integration

2H

Assignment

Ar-H (ortho to
OCHs)

Rationale

Protons on the
aromatic ring
adjacent to the
electron-
donating
methoxy
group are
shielded.

~6.82 d

2H

Ar-H (meta to
OCHs)

Protons further
from the methoxy
group are slightly
more shielded.

3.79 s

3H

-OCHs

A characteristic
singlet for the
methoxy group

protons.

~2.70 t

2H

-CH2-NH2

The methylene
group adjacent to
the
electronegative
amine is
deshielded.

~2.55 t

2H

Ar-CHa-

The benzylic
protons are
deshielded by

the aromatic ring.

~1.65 m

2H

-CH2-CH2-NH:2

Methylene group
protons in the
middle of the

chain.

~1.45 m

2H

Ar-CH2-CHa-

Methylene group

protons in the
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Chemical Shift Lo . . .
Multiplicity Integration Assignment Rationale
(3, ppm)

middle of the

chain.

| ~1.30 | br s | 2H | -NHz2 | Amine protons often appear as a broad singlet and can exchange
with D20. |

Predicted 3C NMR Spectral Data (in CDCls, 100 MHz)

Chemical Shift (6, ppm) Assignment

~158.0 Ar-C (para, attached to OCHs)
~134.5 Ar-C (ipso, attached to butyl chain)
~129.5 Ar-CH (ortho to OCHs)

~113.8 Ar-CH (meta to OCHs)

~55.2 -OCHs

~42.0 -CHz2-NH:

~35.0 Ar-CHz-

~33.5 -CH2-CH2-NH:2

~28.0 | Ar-CH2-CHa- |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the fragmentation
pattern, which helps confirm the structure.

e Molecular lon (M*): The electron ionization (EI) mass spectrum should show a molecular ion
peak at m/z = 179, corresponding to the molecular weight of the compound.

» Key Fragmentation Patterns:

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o m/z = 121: A very prominent peak corresponding to the formation of the stable 4-
methoxybenzyl cation or tropylium ion, resulting from benzylic cleavage.

o m/z = 30: A fragment corresponding to [CH2=NH:]*, resulting from alpha-cleavage next to
the amine group.

Applications in Drug Discovery and Development

4-(4-Methoxyphenyl)butan-1-amine is not typically an active pharmaceutical ingredient itself
but serves as a valuable building block for the synthesis of more complex, biologically active
molecules. Its structural motifs are found in numerous compounds investigated for therapeutic
potential.

» Scaffold for Novel Therapeutics: The primary amine allows for the attachment of various side
chains and pharmacophores, enabling the exploration of structure-activity relationships
(SAR). For example, derivatives have been explored for their potential anticancer and
antioxidant activities.[8]

¢ Analgesic and Anti-inflammatory Agents: The related precursor, 4-(4-Methoxyphenyl)butyric
acid, is used as a scaffold for designing compounds with potential analgesic and anti-
inflammatory properties.[9]

» Antitubulin Agents: The N-(4-methoxyphenyl) moiety is a key component in certain classes of
potent antitubulin agents that inhibit cancer cell growth by disrupting microtubule dynamics.
[10] These agents often bind to the colchicine site on tubulin, leading to cell cycle arrest and
apoptosis.

The potential mechanism of a hypothetical drug derived from this scaffold, targeting a kinase
signaling pathway, is illustrated below.
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Caption: Hypothetical inhibition of a kinase pathway by a drug using the title scaffold.

Conclusion

4-(4-Methoxyphenyl)butan-1-amine is a molecule of significant interest due to its versatile
structure. A clear understanding of its synthesis, the interpretation of its spectral data, and an
appreciation for its role as a molecular scaffold are essential for chemists and pharmacologists.
The protocols and data presented in this guide offer a robust framework for the synthesis,
validation, and strategic utilization of this compound in research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

